molecular formula C15H15Cl2N3O B12263869 3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine

3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine

Cat. No.: B12263869
M. Wt: 324.2 g/mol
InChI Key: HTDUTXIKMUCILZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine is a complex organic compound characterized by its unique structure, which includes dichloropyridine and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine typically involves multiple steps, starting with the preparation of the dichloropyridine core. This can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride. The pyrrolidine moiety is then introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Pyrrolidine derivatives, appropriate catalysts

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloropyridine: Shares the dichloropyridine core but lacks the pyrrolidine moiety.

    3-Methylpyridine: Contains the methylpyridine structure but does not have the dichloropyridine or pyrrolidine components.

Uniqueness

3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine is unique due to its combination of dichloropyridine and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H15Cl2N3O

Molecular Weight

324.2 g/mol

IUPAC Name

3,5-dichloro-2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyridine

InChI

InChI=1S/C15H15Cl2N3O/c1-10-7-18-4-2-14(10)21-12-3-5-20(9-12)15-13(17)6-11(16)8-19-15/h2,4,6-8,12H,3,5,9H2,1H3

InChI Key

HTDUTXIKMUCILZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=C(C=C(C=N3)Cl)Cl

Origin of Product

United States

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